

Comparison of Geldanamycin and its Structural Analogues

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Compound of Interest		
Compound Name:	Gualamycin	
Cat. No.:	B1243600	Get Quote

This section provides a comparative guide to the biological activity of Geldanamycin and several of its synthesized structural analogues. The data presented is derived from a study focused on the synthesis and biological evaluation of these compounds against human cancer cells.[3]

Data Presentation: Anti-proliferative Activity

The anti-proliferative activities of Geldanamycin (GA), its well-known derivative 17-AAG, and a novel analogue, compound 1b (17-[2-(piperidinyl-1'-yl)-ethylamino]-17-demethoxygeldanamycin), were evaluated against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration of a drug that gives half-maximal response), are summarized in the table below. Lower IC50 values indicate higher potency.

Compound	MCF7 (Breast Cancer) IC50 (μΜ)	HeLa (Cervical Cancer) IC50 (μΜ)	HCT116 (Colon Cancer) IC50 (μΜ)	HepG2 (Liver Cancer) IC50 (μΜ)	BRL (Normal Liver Cells) IC50 (μΜ)
Geldanamyci n (GA)	> 0.1	> 0.1	> 0.1	< 0.1	< 0.1
17-AAG	> 0.1	> 0.1	> 0.1	< 0.1	< 0.1
Compound 1b	< 0.1	< 0.1	< 0.1	> 0.1	> 0.1



Note: The exact IC₅₀ values were not provided in the source material, but the relative activities were described. The table reflects these relative potencies.

The study highlighted that most of the synthesized 17-alkylaminogeldanamycins demonstrated significant growth inhibition across multiple human cancer cell lines.[3] Notably, the anti-proliferation activity of 19-methylthio-substituted geldanamycins was considerably lower than that of their non-substituted counterparts in all tested cancer cells.[3]

Compound 1b emerged as a particularly potent analogue, exhibiting higher anti-proliferation activity in MCF7, HeLa, and HCT116 cells when compared to both Geldanamycin and 17-AAG. [3] Importantly, compound 1b showed a weaker growth inhibition effect on the normal Buffalo rat liver (BRL) cell line, suggesting a degree of selectivity for cancer cells over normal cells.[3] While 1b was less active than GA and 17-AAG against HepG2 liver cancer cells, it was identified as having lower hepatotoxicity in vivo.[3]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of Geldanamycin analogues.[3]

Synthesis of Geldanamycin Analogues

Five 17-alkylamino-17-demethoxygeldanamycins and two 17-alkylamino-19-methylthio-17-demethoxygeldanamycins were synthesized from Geldanamycin (GA) and 19-methylthiogeldanamycin (19-S(methyl)-GA), respectively.[3]

Anti-proliferation Assay (MTT Assay)

The anti-proliferative activities of the Geldanamycin analogues were determined in MCF7, HeLa, HCT116, and HepG2 human cancer cells, as well as in normal Buffalo rat liver (BRL) cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[3]

Western Blot Analysis

Western blot analysis was performed to investigate the mechanism of action of the compounds. This technique was used to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), which is associated with apoptosis, and the degradation of Hsp90 client proteins such as Akt



and Her2. These analyses were carried out in HeLa and MCF7 cell lines treated with compound 1b.[3]

Cell Cycle Analysis

Cell cycle analysis was conducted to determine the effect of the compounds on cell cycle progression. The study reports that compound 1b induced cell cycle arrest at the G2/M phase in MCF7 cells.[3]

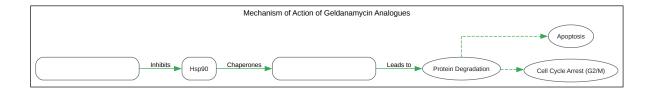
In Vivo Liver Toxicity Test

The in vivo liver toxicity of the compounds was assessed in Institute of Cancer Research (ICR) mice. The tested compounds were administered via tail vein injection.[3]

Visualizations

Signaling Pathway and Experimental Workflow

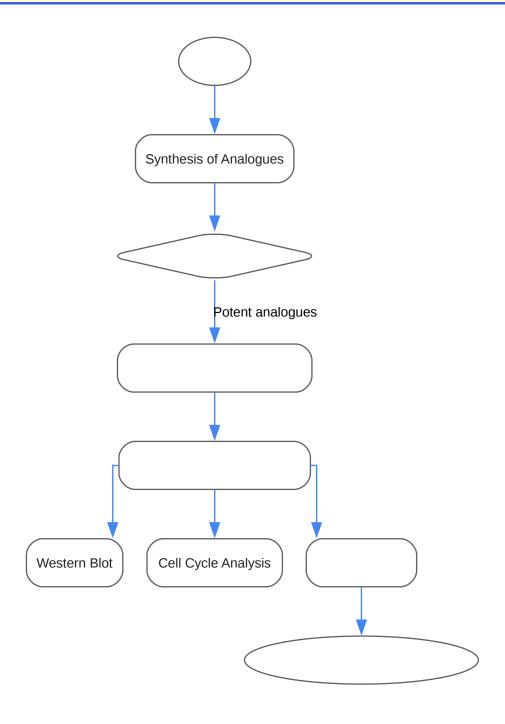
The following diagrams illustrate the mechanism of action of Geldanamycin analogues and the general workflow of their evaluation.



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Caption: Mechanism of Geldanamycin Analogues.





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Caption: Experimental Workflow for Analogue Evaluation.

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References

- 1. Gualamycin, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gualamycin, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of geldanamycin analogs against human cancer cells -PubMed [pubmed.ncbi.nlm.nih.gov]
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